5-(Piperidin-1-ylmethyl)isoxazole-3-carboxylic acid
Description
Properties
Molecular Formula |
C10H14N2O3 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
5-(piperidin-1-ylmethyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C10H14N2O3/c13-10(14)9-6-8(15-11-9)7-12-4-2-1-3-5-12/h6H,1-5,7H2,(H,13,14) |
InChI Key |
NARCGKIHGJYFGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=NO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-(Piperidin-1-ylmethyl)isoxazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3, leading to substituted isoxazoles under moderate reaction conditions . Another approach includes the oxidation of propargylamines to the corresponding oximes, followed by CuCl-mediated intramolecular cyclization . Industrial production methods often employ metal-free synthetic routes to minimize costs and environmental impact .
Chemical Reactions Analysis
5-(Piperidin-1-ylmethyl)isoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring, using reagents like alkyl halides or acyl chlorides.
These reactions typically yield products such as substituted isoxazoles, reduced derivatives, and various functionalized compounds .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
This compound is utilized as a precursor in the synthesis of more complex heterocyclic compounds. Its ability to participate in various chemical reactions, including cycloaddition and substitution reactions, makes it a valuable intermediate in organic synthesis. For instance, the cycloisomerization of α,β-acetylenic oximes catalyzed by gold chloride leads to substituted isoxazoles under moderate conditions, showcasing its utility in synthetic pathways .
Biological Applications
Enzyme Inhibition and Receptor Binding
5-(Piperidin-1-ylmethyl)isoxazole-3-carboxylic acid has been studied for its role in enzyme inhibition and receptor interactions. Its structural properties allow it to bind effectively to specific enzyme targets, which can modulate enzyme activity. This characteristic is particularly relevant in drug discovery, where compounds that can inhibit enzymes associated with diseases are sought after .
Anticancer Activity
Research has indicated that isoxazole derivatives exhibit anticancer properties. For example, compounds similar to 5-(Piperidin-1-ylmethyl)isoxazole-3-carboxylic acid have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . Notably, derivatives have been synthesized that target specific pathways involved in tumor growth, such as heat shock proteins (HSP90), which play a critical role in cancer cell survival .
Antimicrobial Properties
Recent studies have explored the antimicrobial potential of isoxazole derivatives, including 5-(Piperidin-1-ylmethyl)isoxazole-3-carboxylic acid. Compounds with similar structures have demonstrated activity against various bacterial strains, including E. coli and S. aureus, suggesting potential applications in treating bacterial infections .
Case Studies and Research Findings
| Study | Findings | Application |
|---|---|---|
| Panda et al. (2009) | Evaluated anti-inflammatory activity of isoxazole derivatives | Potential use in treating inflammatory diseases |
| Vitale et al. (2014) | Synthesized new isoxazoles with COX inhibitory activity | Cancer therapy targeting neuro-inflammatory conditions |
| RamaRao et al. (2011) | Studied antibacterial activity against E. coli and S. aureus | Development of new antimicrobial agents |
These studies illustrate the diverse applications of 5-(Piperidin-1-ylmethyl)isoxazole-3-carboxylic acid across different fields, emphasizing its role as a promising compound in both medicinal chemistry and biological research.
Mechanism of Action
The mechanism of action of 5-(Piperidin-1-ylmethyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Positional Isomers and Substitution Effects
- 5-Methyl-4-(piperidin-1-ylmethyl)isoxazole-3-carboxylic acid (CAS: 893750-05-5): Differs in the placement of the piperidinylmethyl group (position 4 vs. 5) and includes a methyl group at position 5. Molecular formula: C₁₁H₁₆N₂O₃ (MW: 224.26 g/mol).
Aromatic Substituent Variations
- 5-(p-Substituted styryl)isoxazole-3-carboxylic acid derivatives: Derivatives like 5-(p-nitrostyryl)-isoxazole-3-carboxylic acid ethyl ester (3e) and 5-(p-methoxystyryl)-isoxazole-3-carboxylic acid ethyl ester (3g) exhibit anti-inflammatory activity (75% inhibition at 100 mg/kg in rats). The styryl group enhances π-π stacking with biological targets, while esterification improves membrane permeability compared to the free carboxylic acid . 5-(2-Hydroxyphenyl)-isoxazole-3-carboxylic acid (CAS: 33282-12-1): The phenolic -OH group increases hydrophilicity and hydrogen-bonding capacity, contrasting with the lipophilic piperidine group in the target compound .
Heterocyclic Modifications
- 5-(2-Methylthiazol-4-yl)isoxazole-3-carboxylic acid: Used to synthesize inhibitors (e.g., compound 25) via esterification.
Key Research Findings
Anti-inflammatory Activity: Styryl derivatives (e.g., 3e, 3g) outperform indomethacin in potency and reduced ulcerogenicity, highlighting the role of electron-withdrawing substituents (e.g., -NO₂) in enhancing activity .
Synthetic Flexibility : The target compound’s piperidinylmethyl group allows for further derivatization (e.g., quaternization, acylations), enabling tailored pharmacokinetic profiles .
Biological Activity
5-(Piperidin-1-ylmethyl)isoxazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
5-(Piperidin-1-ylmethyl)isoxazole-3-carboxylic acid consists of an isoxazole ring substituted with a piperidine moiety and a carboxylic acid group. This structure is critical for its pharmacological properties, as the piperidine ring often enhances binding to biological targets.
Biological Activity
The compound exhibits various biological activities, including:
- Antimicrobial Activity : Research indicates that derivatives of isoxazole compounds can possess significant antibacterial and antifungal properties. For instance, studies have shown that similar piperidine derivatives have been effective against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
- Neuroactive Properties : The presence of the piperidine ring suggests potential neuroactive effects. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, particularly in relation to acetylcholine release .
- Anti-inflammatory Effects : Some studies have reported that isoxazole derivatives can exhibit anti-inflammatory properties, making them potential candidates for treating conditions characterized by inflammation .
The exact mechanism of action for 5-(Piperidin-1-ylmethyl)isoxazole-3-carboxylic acid remains under investigation. However, it is believed to interact with various molecular targets, including:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial resistance mechanisms.
- Receptor Modulation : By binding to neurotransmitter receptors, it may enhance or inhibit signaling pathways associated with mood regulation and cognitive functions.
Research Findings and Case Studies
Several studies have explored the biological activity of compounds related to 5-(Piperidin-1-ylmethyl)isoxazole-3-carboxylic acid. Below are selected findings:
Pharmacokinetics
Understanding the pharmacokinetics of 5-(Piperidin-1-ylmethyl)isoxazole-3-carboxylic acid is essential for its therapeutic application. Preliminary data suggest:
- Absorption : Rapid absorption following administration.
- Distribution : High tissue distribution potential due to lipophilicity imparted by the piperidine moiety.
- Metabolism : Metabolized primarily through liver enzymes, indicating potential interactions with other drugs.
Q & A
Q. What are the recommended synthetic routes for 5-(Piperidin-1-ylmethyl)isoxazole-3-carboxylic acid?
The compound can be synthesized via alkylation and esterification reactions. For instance, alkylation of isoxazole intermediates with piperidine derivatives under basic conditions (e.g., K₂CO₃) is a common approach. Subsequent hydrolysis of ester intermediates using aqueous NaOH or HCl yields the carboxylic acid moiety . Reaction optimization, such as adjusting base strength and temperature (e.g., 60–80°C for 12–24 hours), improves yield .
Q. How should researchers characterize the compound to confirm structural integrity?
Characterization should include:
- Spectroscopic analysis : NMR (¹H/¹³C) to verify substituent positions and piperidine linkage.
- Mass spectrometry (MS) : To confirm molecular weight (224.26 g/mol) .
- Elemental analysis : For purity assessment and empirical formula validation (C₁₁H₁₆N₂O₃) .
- Chromatography : HPLC with UV detection to monitor impurities .
Q. What storage conditions ensure stability of 5-(Piperidin-1-ylmethyl)isoxazole-3-carboxylic acid?
Store the compound in a desiccator at room temperature (20–25°C) to prevent hydrolysis. Avoid exposure to moisture, as carboxylic acid derivatives are prone to degradation in humid environments. Stability studies on analogous compounds suggest a shelf life of >12 months under these conditions .
Q. What safety protocols are critical during handling?
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood to minimize inhalation risks.
- Refer to safety data sheets (SDS) for emergency procedures, including spill management (neutralize with inert absorbents) and first aid (flush eyes/skin with water) .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing derivatives with enhanced bioactivity?
Optimization involves:
- Base selection : Ammonium acetate (pH 6.5) improves reaction efficiency in heterocyclic condensations .
- Temperature control : Elevated temperatures (70–90°C) accelerate alkylation but may require reflux to prevent side reactions .
- Time-dependent monitoring : Use TLC or LC-MS to track intermediate formation and adjust reaction duration .
Q. What methodologies are effective for developing HPLC/UV assays to quantify the compound in biological matrices?
- Mobile phase : Buffer solutions (e.g., 15.4 g/L ammonium acetate, pH 6.5 adjusted with acetic acid) paired with acetonitrile (70:30 v/v) achieve baseline separation .
- Detection : UV absorbance at 220–260 nm (λ_max for isoxazole derivatives).
- Validation : Include linearity (1–100 µg/mL), precision (RSD <2%), and recovery (>95%) tests .
Q. How can contradictions in bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
- Dose-response studies : Establish IC₅₀ values across multiple concentrations to distinguish specific inhibition from nonspecific toxicity.
- Off-target screening : Use kinase profiling panels or computational docking to identify unintended interactions .
- Metabolic stability assays : Evaluate compound degradation in serum to rule out artifactive results .
Q. What computational modeling approaches predict the compound’s interaction with biological targets?
Q. What challenges arise during purification of 5-(Piperidin-1-ylmethyl)isoxazole-3-carboxylic acid, and how are they addressed?
- Byproduct removal : Column chromatography (silica gel, ethyl acetate/hexane) separates unreacted piperidine derivatives.
- Acidic impurities : Acid-base extraction (e.g., 1M HCl wash) isolates the carboxylic acid form.
- Crystallization : Use ethanol/water mixtures (4:1) to obtain high-purity crystals .
Q. How can researchers elucidate the mechanism of enzyme inhibition by this compound?
- Kinetic assays : Measure V_max and K_m shifts (Lineweaver-Burk plots) to classify inhibition (competitive/noncompetitive).
- Fluorescence quenching : Monitor tryptophan residues in the enzyme active site upon compound binding.
- X-ray crystallography : Resolve co-crystal structures to identify key hydrogen bonds/π-π interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
